4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the 4-position. The amide nitrogen is linked to a 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group. The ethanesulfonyl moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions.
Properties
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-3-4-14-12-16(9-10-17(14)21)20-18(22)13-5-7-15(19)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXKCSBQHFSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. As a member of the sulfonamide class, this compound exhibits a range of pharmacological properties, including antibacterial and anti-inflammatory effects. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromine atom (Br)
- An ethanesulfonyl group
- A tetrahydroquinoline moiety
This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group plays a crucial role in inhibiting enzymes involved in bacterial folate synthesis, particularly dihydropteroate synthetase . This inhibition disrupts the production of folate, essential for bacterial growth and replication.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains by inhibiting folate synthesis.
- Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of immune responses.
- Neuropharmacological Potential : The tetrahydroquinoline structure suggests possible benefits in neuroprotection and treatment of neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits dihydropteroate synthetase | |
| Anti-inflammatory | Modulates immune response | |
| Neuroprotection | Potential benefits in neurodegenerative diseases |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various sulfonamides, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt folate synthesis was confirmed through enzyme assays demonstrating IC50 values in the low micromolar range.
Case Study 2: Neuroprotective Effects
A preclinical trial evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in treated animals compared to controls .
Comparison with Similar Compounds
Structural Analog: 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Key Differences :
- Substituents: The phenyl ring in this analog bears chloro, fluoro, and trifluoropropoxy groups instead of a tetrahydroquinoline-sulfonyl system.
- Synthesis : Prepared via condensation of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline, yielding 90% efficiency .
Analog: (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13y)
Key Differences :
- Functional Groups: Incorporates a cyano-hydroxybutenamido side chain, which may enhance hydrogen-bonding capacity and modulate biological activity (e.g., immunomodulation, as suggested by its association with teriflunomide derivatives) .
- Applications : Likely optimized for therapeutic use, contrasting with the main compound’s unexplored biological profile.
Analog: 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile
Key Differences :
- Linkage : Uses a diazenyl (-N=N-) bridge instead of an amide bond, enabling conjugation with benzonitrile.
- The ethanesulfonyl group in the main compound may offer distinct redox properties.
Analog: 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Key Differences :
- Substituent: Replaces ethanesulfonyl with a propanoyl group, reducing electron-withdrawing effects. This may increase solubility in nonpolar solvents but decrease metabolic stability compared to sulfonyl-containing analogs .
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
